molecular formula C15H21ClN2O5 B14052862 [(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester

[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester

Cat. No.: B14052862
M. Wt: 344.79 g/mol
InChI Key: VIIXOAICXCGUIA-QWHCGFSZSA-N
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Description

tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate is a complex organic compound that features a tert-butyl group, a chloro substituent, a hydroxy group, and a nitrophenyl group

Preparation Methods

The synthesis of tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic route may involve the following steps:

    Formation of the Core Structure: This step involves the construction of the butan-2-ylcarbamate backbone through a series of reactions such as aldol condensation or Michael addition.

    Introduction of Functional Groups: The chloro, hydroxy, and nitrophenyl groups are introduced through selective halogenation, hydroxylation, and nitration reactions, respectively.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to prevent unwanted reactions during the synthesis and are removed in the final steps.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.

Chemical Reactions Analysis

tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate has several scientific research applications:

    Biology: The compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved may include signal transduction pathways, metabolic pathways, or regulatory pathways, depending on the specific application and target.

Comparison with Similar Compounds

tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-ylcarbamate can be compared with similar compounds such as:

    tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-methylphenyl)butan-2-ylcarbamate: This compound has a methyl group instead of a nitro group, which may result in different reactivity and applications.

    tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-aminophenyl)butan-2-ylcarbamate:

    tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-(4-hydroxyphenyl)butan-2-ylcarbamate: This compound has a hydroxy group instead of a nitro group, which may influence its chemical properties and applications.

Properties

Molecular Formula

C15H21ClN2O5

Molecular Weight

344.79 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-(4-nitrophenyl)butan-2-yl]carbamate

InChI

InChI=1S/C15H21ClN2O5/c1-15(2,3)23-14(20)17-12(13(19)9-16)8-10-4-6-11(7-5-10)18(21)22/h4-7,12-13,19H,8-9H2,1-3H3,(H,17,20)/t12-,13+/m0/s1

InChI Key

VIIXOAICXCGUIA-QWHCGFSZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCl)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(CCl)O

Origin of Product

United States

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